7-Acetylspiro[4.5]decan-6-one
Description
7-Acetylspiro[45]decan-6-one is a chemical compound with the molecular formula C12H18O2 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
9-acetylspiro[4.5]decan-10-one |
InChI |
InChI=1S/C12H18O2/c1-9(13)10-5-4-8-12(11(10)14)6-2-3-7-12/h10H,2-8H2,1H3 |
InChI Key |
FYOSKKTUDDJSQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCCC2(C1=O)CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetylspiro[4.5]decan-6-one can be achieved through several methods. One common approach involves the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials, which undergo a series of rearrangements to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable catalysts and reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Acetylspiro[4.5]decan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
7-Acetylspiro[4.5]decan-6-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: In industrial settings, it can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Acetylspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decan-6-one: A related compound with a similar spirocyclic structure but lacking the acetyl group.
1,6,9-Tri-oxaspiro[4.5]decane: Another spiro compound with additional oxygen atoms in the ring system.
Uniqueness
7-Acetylspiro[4.5]decan-6-one is unique due to the presence of the acetyl group, which can influence its reactivity and interactions. This functional group can participate in additional chemical reactions, providing a versatile platform for further modifications.
Biological Activity
7-Acetylspiro[4.5]decan-6-one is a compound belonging to the spirocyclic ketone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a unique spirocyclic structure that contributes to its biological activity. The structural formula can be represented as:
This compound's specific arrangement allows it to interact with various biological targets, influencing its pharmacological effects.
Biological Activities
Research indicates that compounds within the spiro[4.5]decan family, including this compound, exhibit significant biological activities such as:
- Antimicrobial Activity : Studies have shown that spirocyclic compounds possess antimicrobial properties against various bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Analgesic Properties : The compound may interact with pain pathways, providing analgesic effects similar to known pain relievers.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Analgesic | Modulation of TRPV1 channels |
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- TRPV1 Channels : The compound has been shown to modulate TRPV1 channels, which are involved in pain perception and inflammation.
- Cyclooxygenase (COX) Inhibition : Similar to non-steroidal anti-inflammatory drugs (NSAIDs), it may inhibit COX enzymes, reducing the production of pro-inflammatory mediators.
Case Studies
Several case studies have explored the efficacy of this compound in various experimental models:
- Pain Management Study : In a controlled study involving animal models, this compound was administered to assess its analgesic effects. Results indicated a significant reduction in pain responses compared to controls, suggesting its potential as a novel analgesic agent.
- Anti-inflammatory Model : Another study evaluated the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The compound demonstrated a dose-dependent reduction in edema, supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
